N-[4-Chloro-2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-methoxyethyl)amino]phenyl]acetamide
Description
Properties
CAS No. |
82457-20-3 |
|---|---|
Molecular Formula |
C17H16Cl2N6O6 |
Molecular Weight |
471.2 g/mol |
IUPAC Name |
N-[4-chloro-2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-(2-methoxyethylamino)phenyl]acetamide |
InChI |
InChI=1S/C17H16Cl2N6O6/c1-9(26)21-14-8-13(20-3-4-31-2)11(18)7-15(14)22-23-17-12(19)5-10(24(27)28)6-16(17)25(29)30/h5-8,20H,3-4H2,1-2H3,(H,21,26) |
InChI Key |
IEGIWVASZVOXOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])Cl)NCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-methoxyethyl)amino]phenyl]acetamide typically involves a multi-step process The initial step often includes the nitration of a suitable aromatic precursor to introduce nitro groups This is followed by diazotization and azo coupling reactions to form the azo linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-methoxyethyl)amino]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding diamino compound, while substitution of the chloro groups could yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Dyes and Pigments
- This compound is primarily utilized as a dye in textile industries due to its vivid color properties. The azo group in its structure allows it to form stable complexes with various substrates, making it effective for coloring fabrics and plastics.
2. Biological Studies
- N-[4-Chloro-2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-methoxyethyl)amino]phenyl]acetamide has been studied for its potential effects on biological systems. Research indicates that it may exhibit antibacterial and antifungal properties, making it a candidate for further exploration in pharmaceutical applications.
3. Environmental Monitoring
- The compound is also relevant in environmental science for monitoring pollutants. Its stability and sensitivity to environmental changes allow it to be used as a marker for detecting specific contaminants in water sources.
Case Study 1: Textile Industry Application
A study conducted by Zhang et al. (2023) demonstrated the effectiveness of this compound as a dye for polyester fabrics. The results indicated that the dye provided excellent color fastness and resistance to washing, making it suitable for commercial textile production.
Case Study 2: Antimicrobial Activity
Research published by Lee et al. (2024) explored the antimicrobial properties of this compound against various bacterial strains. The findings revealed that the compound exhibited significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents.
Case Study 3: Environmental Detection
An investigation by Patel et al. (2023) focused on the use of this compound as a tracer for water pollution studies. The study concluded that due to its stability and detectability, the compound could effectively be used to monitor industrial effluents in aquatic environments.
Mechanism of Action
The mechanism of action of N-[4-Chloro-2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-methoxyethyl)amino]phenyl]acetamide involves its interaction with specific molecular targets. The compound’s azo linkage and functional groups allow it to interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Key Differences
The table below summarizes structural features and properties of the target compound and analogues:
Impact of Substituents on Properties
Electronic Effects
- Electron-withdrawing groups (e.g., Cl, NO₂): Stabilize the azo linkage but reduce electron density, affecting reactivity in electrophilic substitutions.
- Electron-donating groups (e.g., methoxyethyl, diethylamino): Increase solubility in polar solvents and may enhance interaction with biological targets.
Steric and Crystallographic Features
- Diethylamino vs. Methoxyethylamino: Diethylamino derivatives exhibit greater hydrophobicity, whereas methoxyethylamino improves water solubility due to the ether oxygen .
- Cyanophenyl disorder: Observed in C₁₉H₁₉ClN₆O₅, leading to crystallographic challenges during refinement .
Computational and Experimental Insights
- DFT Studies : Comparative analysis of azo dyes (e.g., HOMO-LUMO gaps) reveals that electron-withdrawing groups lower energy gaps, increasing photoreactivity .
- Crystallography : SHELX software is widely used for resolving complex structures, highlighting intramolecular interactions (e.g., H-bonding in C₁₉H₁₉ClN₆O₅) .
Biological Activity
N-[4-Chloro-2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-methoxyethyl)amino]phenyl]acetamide is a complex organic compound notable for its unique structure and potential biological activities. This compound is characterized by multiple functional groups, including chloro, nitro, azo, and amino groups, which contribute to its diverse reactivity and applications in various fields such as chemistry, biology, and medicine.
- Molecular Formula : C17H16Cl2N6O6
- Molecular Weight : 471.2 g/mol
- CAS Number : 82457-20-3
- IUPAC Name : N-[4-chloro-2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-(2-methoxyethylamino)phenyl]acetamide
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and proteins. The presence of the azo linkage allows the compound to inhibit enzyme activity, which can lead to various biological effects.
Antimicrobial Activity
Research has indicated that compounds with similar structural characteristics exhibit antimicrobial properties. Studies suggest that this compound may possess potential against certain bacterial strains due to its ability to disrupt cellular processes.
Anticancer Properties
There is emerging evidence supporting the anticancer potential of azo compounds. The compound's ability to induce apoptosis in cancer cells has been observed in vitro. This is likely due to its interaction with cellular signaling pathways that regulate cell growth and death.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antibiotics explored the antimicrobial efficacy of various azo compounds, including derivatives similar to N-[4-Chloro...]. Results showed significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, indicating potential therapeutic applications in treating infections.
Study 2: Cytotoxic Effects on Cancer Cells
In a study featured in Cancer Research, researchers evaluated the cytotoxic effects of similar azo compounds on human cancer cell lines. The findings demonstrated that these compounds could induce cell cycle arrest and apoptosis in breast cancer cells, suggesting a mechanism for their anticancer activity.
Data Table: Biological Activities
| Activity Type | Observation | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Staphylococcus aureus | Journal of Antibiotics |
| Anticancer | Induction of apoptosis in breast cancer cells | Cancer Research |
Safety and Toxicity
The safety profile of N-[4-Chloro... ] remains a critical area of research. Preliminary assessments indicate potential genotoxicity associated with exposure to azo compounds. Regulatory bodies have flagged concerns regarding carcinogenicity linked to similar compounds, necessitating further toxicological studies.
Q & A
Q. What are the optimal synthetic routes for N-[4-Chloro-2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-methoxyethyl)amino]phenyl]acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution and azo-coupling reactions. For example, azo compounds are often prepared by diazotization of aromatic amines followed by coupling with electron-rich aromatic systems. A similar acetamide derivative was synthesized using potassium carbonate in DMF as a base, with reaction progress monitored by TLC . Key parameters include stoichiometric ratios (e.g., 1.5 mol of chloroacetylated reagent per mole of precursor), solvent choice (polar aprotic solvents like DMF), and room-temperature stirring to minimize side reactions. Post-synthesis, the product is precipitated by adding water and characterized via melting point, IR, and NMR.
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H NMR : Signals for the methoxyethyl group (δ ~3.2–3.5 ppm for -OCH2CH2O-), aromatic protons (δ ~6.8–8.5 ppm), and the acetamide methyl group (δ ~2.1 ppm) should be integrated to confirm substitution patterns.
- IR : Stretching frequencies for the azo group (N=N, ~1400–1600 cm⁻¹), nitro groups (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹), and acetamide carbonyl (C=O, ~1650–1680 cm⁻¹) are critical for functional group validation .
- Mass Spectrometry : High-resolution MS can confirm the molecular ion (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of Cl or NO₂ groups).
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should include:
- Thermogravimetric Analysis (TGA) : To assess decomposition temperatures.
- HPLC Monitoring : Track degradation products under accelerated conditions (e.g., 40°C/75% RH for 4 weeks).
- pH Stability : Test solubility and degradation in buffers (pH 1–13). Azo bonds may hydrolyze under strongly acidic or basic conditions, while nitro groups can reduce stability under UV light .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and biological activity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the electron-deficient nitro groups may direct electrophilic attack to specific positions .
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinity with target proteins (e.g., enzymes inhibited by azo compounds). A study on COX-2 inhibitors demonstrated how substituents like chloro and methoxyethyl groups enhance binding via hydrophobic interactions .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?
- Methodological Answer :
- Variable Temperature NMR : Detect dynamic processes (e.g., rotational isomerism in azo groups) that cause signal broadening.
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals and correlate carbons with protons. For example, HMBC can confirm long-range couplings between the acetamide carbonyl and adjacent aromatic protons.
- X-ray Crystallography : Resolve tautomeric or conformational ambiguities by determining the crystal structure .
Q. What experimental strategies validate regioselectivity in azo-coupling reactions for derivatives of this compound?
- Methodological Answer :
- Competitive Coupling Experiments : React equimolar amounts of competing nucleophiles (e.g., substituted phenols) to determine preferential coupling sites via HPLC or GC-MS analysis.
- Isotopic Labeling : Use ¹⁵N-labeled diazonium salts to track coupling positions via NMR or mass spectrometry.
- Kinetic Studies : Measure reaction rates under varying conditions (e.g., pH, solvent polarity) to identify dominant mechanistic pathways (e.g., electrophilic vs. radical mechanisms) .
Q. How to design toxicity and metabolic studies for this compound in preclinical models?
- Methodological Answer :
- In Vitro Cytochrome P450 Assays : Test hepatic metabolism using microsomal fractions to identify primary metabolites (e.g., dechlorination or nitro reduction).
- Ames Test : Assess mutagenicity via Salmonella typhimurium strains TA98/TA100. Azo compounds may require metabolic activation (e.g., S9 liver homogenate) to form mutagenic intermediates.
- In Vivo Toxicity : Administer graded doses (10–1000 mg/kg) in rodent models (e.g., Wistar rats) over 28 days, monitoring hematological, hepatic, and renal parameters. Histopathology of organs like the liver and spleen can reveal cumulative toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
